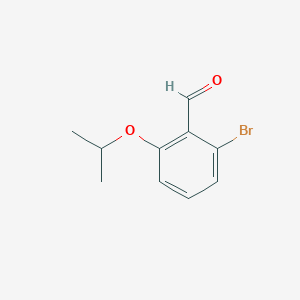

2-Bromo-6-(propan-2-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOFUDQYLZTJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Bromo 6 Propan 2 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a key center of reactivity in 2-Bromo-6-(propan-2-yloxy)benzaldehyde, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity allows it to undergo a range of nucleophilic addition and condensation reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent target for nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react readily with this compound. The reaction involves the addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. walisongo.ac.idyoutube.com

Another significant class of nucleophilic addition is the reduction of the aldehyde using hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the hydride ion (H⁻), which attacks the carbonyl carbon. libretexts.org This addition produces an alkoxide intermediate that, upon protonation, gives the corresponding primary alcohol, 2-bromo-6-(propan-2-yloxy)benzyl alcohol. libretexts.org

| Nucleophile Type | Example Reagent | Intermediate | Final Product After Workup |

|---|---|---|---|

| Organometallic (Grignard) | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide salt | 1-(2-Bromo-6-(propan-2-yloxy)phenyl)ethan-1-ol |

| Hydride | Sodium borohydride (NaBH₄) | Borate ester/alkoxide salt | (2-Bromo-6-(propan-2-yloxy)phenyl)methanol |

| Cyanide | Sodium cyanide (NaCN) / H⁺ | Cyanohydrin alkoxide | 2-(2-Bromo-6-(propan-2-yloxy)phenyl)-2-hydroxyacetonitrile |

Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.org These reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds (-C=N-). The formation of a Schiff base is typically a reversible reaction that can be catalyzed by either an acid or a base. uokerbala.edu.iquobabylon.edu.iq

The mechanism involves two main stages. researchgate.net First, the nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net This leads to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral, unstable addition compound called a carbinolamine. uokerbala.edu.iq In the second stage, the carbinolamine is dehydrated (loses a molecule of water), often facilitated by the catalyst, to yield the final imine product. uokerbala.edu.iqresearchgate.net The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes and aromatic amines due to resonance. uokerbala.edu.iq

| Primary Amine Reactant | Resulting Schiff Base Product Name |

|---|---|

| Aniline | (E)-N-((2-bromo-6-(propan-2-yloxy)phenyl)methylene)aniline |

| Ethanolamine | (E)-2-(((2-bromo-6-(propan-2-yloxy)phenyl)methylene)amino)ethan-1-ol |

| p-Toluidine | (E)-N-((2-bromo-6-(propan-2-yloxy)phenyl)methylene)-4-methylaniline |

Functional Group Interconversions of the Aldehyde

The aldehyde group can be readily transformed into other functional groups, most notably a carboxylic acid through oxidation or a primary alcohol through reduction.

Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-bromo-6-(propan-2-yloxy)benzoic acid. This transformation is a common synthetic procedure and can be achieved using a variety of oxidizing agents. mdpi.com Strong oxidants like potassium dichromate(VI) in acidic solution are effective for this purpose. libretexts.orgyoutube.com Milder and more selective methods are also available, such as using Oxone or employing photocatalytic aerobic conditions, which are considered greener alternatives. organic-chemistry.orgresearchgate.net

Reduction to Primary Alcohol: As mentioned in the context of nucleophilic addition (Section 3.1.1), the reduction of the aldehyde to a primary alcohol is a key transformation. This is typically accomplished with hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones. libretexts.orgnih.gov For more robust reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and will also reduce other functional groups. libretexts.org

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 2-Bromo-6-(propan-2-yloxy)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) / Methanol | (2-Bromo-6-(propan-2-yloxy)phenyl)methanol |

Transformations of the Aromatic Halide

The presence of the bromine atom on the aromatic ring opens pathways for substitution reactions, allowing for further functionalization of the molecule. The regiochemical outcome of these reactions is heavily influenced by the electronic effects of all three substituents on the ring.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are controlled by the existing substituents. libretexts.org The substituents on this compound have competing directing effects:

-O-iPr (isopropoxy): A strongly activating group due to resonance donation of its oxygen lone pairs. It is an ortho, para-director. pitt.edu

-Br (bromo): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org

-CHO (formyl): A deactivating group due to both inductive and resonance electron withdrawal. It is a meta-director. libretexts.org

When multiple substituents are present, the most powerful activating group typically dictates the position of the incoming electrophile. pitt.edu In this case, the isopropoxy group is the strongest activator. Its ortho positions (C2 and C6) are already substituted with the bromo and formyl groups, respectively. Therefore, electrophilic attack is strongly directed to the para position (C4) relative to the isopropoxy group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally resistant to nucleophilic attack, substitution can occur under specific conditions, typically through an SₙAr (addition-elimination) mechanism. byjus.com This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halogen). pressbooks.pubmasterorganicchemistry.com

In this compound, the bromine atom serves as the leaving group. The aldehyde group (-CHO) is in an ortho position and is strongly electron-withdrawing. This arrangement activates the ring toward nucleophilic attack at the carbon bearing the bromine atom (C2). A strong nucleophile can attack this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wuxiapptec.com The negative charge in this intermediate is delocalized onto the oxygen atom of the ortho-formyl group, which provides significant stabilization, thereby lowering the activation energy for the reaction. pressbooks.pub In the subsequent elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, resulting in the substitution product. The electron-donating isopropoxy group at the other ortho position (C6) has a deactivating effect, but the activation provided by the formyl group is generally sufficient to allow the reaction to proceed with strong nucleophiles.

| Nucleophile | Example Reagent | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-6-(propan-2-yloxy)benzaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-(propan-2-yloxy)benzaldehyde |

| Amine | Piperidine | 2-(Piperidin-1-yl)-6-(propan-2-yloxy)benzaldehyde |

Modifications of the Isopropoxy Group

The isopropoxy group in this compound is an ether linkage, which is generally a stable functional group. However, under specific and often harsh conditions, this group can be cleaved or modified.

Ether Cleavage Reactions

The cleavage of aryl alkyl ethers, such as this compound, is typically achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via nucleophilic substitution at the alkyl carbon.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which makes the isopropoxy group a better leaving group (an alcohol). Following this, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the carbon of the isopropyl group. In the case of an aryl alkyl ether, the nucleophilic attack occurs at the alkyl carbon (the isopropyl group) rather than the aromatic carbon, because sp²-hybridized carbons of the benzene (B151609) ring are resistant to SN1 and SN2 reactions.

Therefore, the cleavage of this compound with HBr or HI would be expected to yield 2-bromo-6-hydroxybenzaldehyde (B41729) (2-bromosalicylaldehyde) and 2-bromopropane (B125204) or 2-iodopropane, respectively. The secondary nature of the isopropyl group means the reaction could proceed through either an SN1 or SN2 mechanism, or a combination of both, often requiring elevated temperatures.

Table 2: Expected Products from the Acidic Cleavage of this compound

| Reagent | Expected Aromatic Product | Expected Alkyl Halide Product |

| HBr (excess) | 2-Bromo-6-hydroxybenzaldehyde | 2-Bromopropane |

| HI (excess) | 2-Bromo-6-hydroxybenzaldehyde | 2-Iodopropane |

This table is based on the general principles of ether cleavage reactions.

Derivatization and Functionalization of the Alkyl Chain

Direct derivatization and functionalization of the alkyl chain of the isopropoxy group without cleaving the ether bond is challenging due to the general stability of the C-H bonds of the isopropyl group. Such transformations would likely require advanced synthetic methods, such as directed C-H activation or radical-based reactions. There is currently no specific information available in the searched literature that details such functionalization for this compound. Hypothetically, such reactions would aim to introduce new functional groups onto the isopropyl moiety, which could open up new avenues for creating more complex molecules.

Spectroscopic and Structural Characterization of 2 Bromo 6 Propan 2 Yloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-6-(propan-2-yloxy)benzaldehyde is expected to reveal distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the propan-2-yloxy group.

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. For instance, the aldehyde proton in benzaldehyde (B42025) itself resonates around 10.0 ppm. sigmaaldrich.comnih.gov

The aromatic protons on the trisubstituted benzene (B151609) ring are expected to form a complex splitting pattern in the range of δ 6.8 to 7.8 ppm. The exact chemical shifts and multiplicities will be influenced by the electronic effects of the bromo, aldehyde, and isopropyloxy substituents. The proton ortho to the aldehyde and meta to the bromo and isopropyloxy groups (H-3) would likely appear as a doublet of doublets. The proton para to the aldehyde group (H-4) would be a triplet, and the proton meta to the aldehyde and ortho to the bromo group (H-5) would be another doublet of doublets.

The propan-2-yloxy group protons will present a characteristic pattern. The methine proton (-OCH-) is expected to be a septet (a multiplet with seven lines) due to coupling with the six equivalent protons of the two methyl groups. This signal would likely appear in the region of δ 4.5-5.0 ppm. The six protons of the two methyl groups (-CH(CH₃)₂) are expected to appear as a doublet in the upfield region, typically around δ 1.2-1.5 ppm, due to coupling with the single methine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | s (singlet) | N/A |

| Ar-H | 6.8 - 7.8 | m (multiplet) | ~2-8 |

| -OCH(CH₃)₂ | 4.5 - 5.0 | sept (septet) | ~6-7 |

| -OCH(CH₃)₂ | 1.2 - 1.5 | d (doublet) | ~6-7 |

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the propan-2-yloxy group.

The carbonyl carbon (-CHO) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190-200 ppm. For example, the carbonyl carbon of benzaldehyde appears at approximately 192.3 ppm. nih.gov

The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the bromine (C-2) will be influenced by the heavy atom effect, and its chemical shift can be estimated. The carbon bearing the isopropyloxy group (C-6) will be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-1, C-3, C-4, C-5) will have distinct chemical shifts based on their substitution pattern. In 2-bromobenzaldehyde, the carbon bearing the bromine atom resonates in this region. sigmaaldrich.com

The carbons of the propan-2-yloxy group will show two signals. The methine carbon (-OCH-) is expected around δ 70-75 ppm, while the two equivalent methyl carbons (-OCH(CH₃)₂) will appear further upfield, typically in the range of δ 20-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 200 |

| Ar-C (substituted and unsubstituted) | 110 - 160 |

| -OCH(CH₃)₂ | 70 - 75 |

| -OCH(CH₃)₂ | 20 - 25 |

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

While specific 2D NMR data for this compound is not available, the application of these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methine proton of the isopropyloxy group and the methyl protons. It would also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the aldehyde proton to the carbonyl carbon and the aromatic protons to their respective aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show the methine carbons (aromatic CH and the isopropyloxy CH). A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would be absent in this particular molecule. This would help in assigning the carbon signals of the propan-2-yloxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a non-conjugated aldehyde. For 2-bromobenzaldehyde, this stretch is observed in this range. chemicalbook.com

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. The aldehyde C-H stretch usually shows one or two weak bands in the region of 2700-2900 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the isopropyl group are expected to appear in the region of 2850-3000 cm⁻¹.

C-O-C Stretch (Ether): Asymmetric and symmetric C-O-C stretching vibrations of the isopropyloxy group are expected to show strong bands in the region of 1050-1250 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a weak to medium band in the low-frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Aromatic C=C Bending: Several bands of varying intensity in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak |

| C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O-C Stretch | 1050 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Weak to Medium |

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be expected to show:

A strong band for the aromatic ring breathing vibrations , which are often prominent in Raman spectra.

A significant signal for the symmetric C-H stretching of the methyl groups.

The C=O stretching vibration, which is typically of medium intensity in the Raman spectrum.

The C-Br stretch , which can sometimes be more easily observed in the Raman spectrum compared to the IR spectrum.

Due to the lack of specific experimental Raman data for this compound or its very close analogs in the searched literature, a detailed predictive table is not provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and elemental composition, as well as elucidation of the molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₁₀H₁₁BrO₂), the theoretical exact masses of its primary ionic species can be calculated. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, appearing as a pair of peaks (M and M+2) of nearly equal intensity.

The calculated exact masses for the protonated molecule and its sodium adduct are presented below. These values are crucial for distinguishing the compound from others with the same nominal mass.

| Ion Formula | Adduct Type | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [C₁₀H₁₁BrO₂ + H]⁺ | [M+H]⁺ | 242.0019 | 244.0000 |

| [C₁₀H₁₁BrO₂ + Na]⁺ | [M+Na]⁺ | 263.9838 | 265.9819 |

Table 1: Predicted HRMS data for this compound.

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical compounds in a complex mixture before their detection by mass spectrometry. nih.gov For a compound like this compound, a standard GC-MS analysis would involve injection into a heated port to ensure volatilization. nih.gov The separation would typically be performed on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS. rsc.org

The oven temperature program would start at a relatively low temperature (e.g., 100 °C) and gradually increase to a higher temperature (e.g., 280-300 °C) to ensure the elution of the compound. rsc.org The retention time of this compound would depend on its boiling point and interaction with the stationary phase of the column. Given its molecular weight and functional groups, it would be expected to elute after simpler, more volatile compounds like benzaldehyde. The mass spectrometer, operating in electron ionization (EI) mode, would then generate a characteristic mass spectrum for the eluted compound. nih.govnih.gov

The electron ionization (EI) mass spectrum of this compound is predicted to show a series of characteristic fragment ions that provide structural information. The fragmentation pathways are influenced by the presence of the bromine atom, the aldehyde group, and the isopropoxy substituent.

The molecular ion peak ([M]⁺˙) would appear as a doublet at m/z 242/244. Key fragmentation processes would include:

Loss of the isopropoxy group: Cleavage of the ether bond can occur, leading to the loss of a propan-2-yloxy radical or propene, which are common fragmentation pathways for ethers.

Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring can break, a common fragmentation for aldehydes and ketones. youtube.com

Loss of bromine: Cleavage of the carbon-bromine bond is a characteristic fragmentation for alkyl halides. youtube.com

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of carbon monoxide from the benzoyl cation. youtube.com

A table of predicted major fragment ions and their proposed structures is provided below.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 242/244 | [C₁₀H₁₁BrO₂]⁺˙ | Molecular Ion |

| 199/201 | [C₇H₅BrO]⁺˙ | Loss of propene (C₃H₆) via McLafferty-type rearrangement |

| 183/185 | [C₇H₄BrO]⁺ | Loss of the isopropyl group followed by loss of H₂ |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ ion |

| 121 | [C₇H₅O₂]⁺ | Loss of Br radical |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Table 2: Predicted major fragment ions in the mass spectrum of this compound.

X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.

As of this writing, a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound. However, analysis of related structures of multi-substituted benzaldehyde derivatives provides insight into the likely solid-state conformation. nih.govrsc.org

The presence of two bulky substituents (bromo and propan-2-yloxy) at the ortho positions (C2 and C6) relative to the aldehyde group at C1 creates significant steric hindrance. This steric strain is expected to force both the aldehyde group and the isopropoxy group to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. nih.govresearchgate.net In the crystal lattice, molecules would likely pack in a way that minimizes steric clashes while maximizing stabilizing intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonds. rsc.org

The conformation of this compound is largely dictated by the need to relieve the steric strain imposed by the 2,6-disubstitution pattern. The key dihedral angles (torsion angles) that define the molecule's shape are those describing the orientation of the aldehyde and isopropoxy groups relative to the aromatic ring.

The steric bulk of the substituents would prevent the molecule from being planar. The aldehyde group is expected to be twisted with respect to the benzene ring. Similarly, the isopropoxy group will adopt a conformation that minimizes its interaction with the adjacent bromo and aldehyde groups. The preference for substituents on a cyclohexane (B81311) to be in an equatorial position to avoid 1,3-diaxial interactions is a well-understood principle that highlights the importance of minimizing steric strain, a concept that also applies to substituted aromatic rings. libretexts.org

Based on steric considerations, the predicted torsion angles for the lowest energy conformer are presented in the following table.

| Torsion Angle | Atoms Involved | Predicted Angle (°) | Rationale |

| τ₁ (Aldehyde) | O=C-C₁-C₂ | ~30-60 | Rotation to avoid steric clash with the ortho-bromo and isopropoxy groups. |

| τ₂ (Isopropoxy) | C₁-C₆-O-C(isopropyl) | ~90 | Staggered conformation to minimize interaction with the ring and bromo group. |

| τ₃ (Isopropyl) | C₆-O-C(isopropyl)-H | ~60 (gauche) | Staggered conformation of the isopropyl methyl groups. |

Table 3: Predicted key torsion angles for this compound.

Intermolecular Interactions and Crystal Packing Motifs

Disclaimer: As of the latest literature search, a definitive single-crystal X-ray crystallographic study for this compound has not been reported in the public domain. Consequently, the following discussion on its intermolecular interactions and crystal packing is based on established principles of supramolecular chemistry and analysis of crystallographic data for analogous compounds containing similar functional groups (aromatic aldehydes, bromo-aromatics, and alkoxy groups). The specific geometric parameters and packing motifs for the title compound can only be definitively confirmed through experimental crystallographic analysis.

Hydrogen Bonding

The molecule of this compound does not possess strong hydrogen bond donors like -OH or -NH groups. Therefore, it cannot form hydrogen bonds with itself in the classical sense. However, the oxygen atoms of the carbonyl group (C=O) and the ether linkage (-O-) are potent hydrogen bond acceptors.

This allows for the formation of weak C-H···O hydrogen bonds, which are frequently observed in the crystal structures of benzaldehyde derivatives and are known to be significant in directing crystal packing. rsc.orgnih.govnih.gov Aromatic C-H and aliphatic C-H groups of the propan-2-yloxy moiety can act as donors in these interactions. For instance, the aldehyde C-H group, activated by the adjacent electron-withdrawing oxygen, can interact with the carbonyl oxygen of a neighboring molecule, potentially forming dimeric synthons or extended chains. researchgate.netnih.gov Studies on similar alkoxy benzaldehydes have shown that such weak hydrogen bonds are crucial in forming layered or sheet-like supramolecular structures. nih.govresearchgate.net

Table 1: Potential C-H···O Hydrogen Bond Interactions

| Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical ∠D-H···A Angle (°) |

| C(aldehyde)-H | O=C(aldehyde) | 2.90 - 3.50 | 120 - 170 |

| C(aromatic)-H | O=C(aldehyde) | 3.00 - 3.60 | 110 - 160 |

| C(aliphatic)-H | O=C(aldehyde) | 3.10 - 3.80 | 100 - 150 |

| C(aromatic)-H | O(ether) | 3.00 - 3.60 | 110 - 160 |

Note: The data in this table represents typical ranges observed in related structures and is for illustrative purposes only.

π-π Stacking

The presence of the aromatic benzene ring in this compound makes it a candidate for engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Substituents on the benzene ring significantly influence the nature and strength of these interactions. acs.orgacs.org

In the solid state, molecules may arrange in either a face-to-face (sandwich) or a parallel-displaced fashion. acs.org The electron-withdrawing nature of the bromo and aldehyde substituents, combined with the electron-donating character of the alkoxy group, creates a complex electronic profile on the aromatic ring. This can lead to favorable electrostatic interactions in a parallel-displaced arrangement, which is common for substituted benzenes. The typical centroid-to-centroid distances for such interactions are in the range of 3.3 to 3.8 Å. researchgate.net

Halogen Bonding

A significant feature of the title compound is the bromine atom attached to the aromatic ring. Halogen atoms, particularly bromine and iodine, can act as electrophilic centers (a "σ-hole") opposite the C-X bond and participate in attractive interactions known as halogen bonds. wikipedia.org The bromine atom in this compound can interact with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen atom (C-Br···O=C).

These C-Br···O interactions are highly directional and can be a strong organizational force in the crystal lattice, competing with or complementing C-H···O hydrogen bonds. rsc.orgnih.gov Additionally, Br···Br interactions can occur, typically classified as Type I (symmetric contact, ∠C-Br···Br ≈ ∠C-Br···Br) or Type II (bent to linear contact, one ∠C-Br···Br ≈ 180° and the other ≈ 90°). rsc.orgresearchgate.net The nature and prevalence of these interactions are highly dependent on the electronic environment and steric factors. Studies on brominated aromatic compounds have confirmed the importance of both C-Br···O and Br···Br interactions in crystal engineering. mdpi.comresearchgate.net

Table 2: Potential Halogen Bond and π-π Stacking Geometries

| Interaction Type | Interacting Groups | Typical Distance (Å) |

| Halogen Bond | C-Br ··· O=C | 2.80 - 3.40 |

| Halogen Bond | C-Br ··· Br-C | 3.30 - 3.70 |

| π-π Stacking | Ring Centroid ··· Ring Centroid | 3.30 - 3.80 |

Note: The data in this table represents typical ranges observed in related structures and is for illustrative purposes only.

Computational and Theoretical Investigations of 2 Bromo 6 Propan 2 Yloxy Benzaldehyde

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for predicting the properties of molecules.

Ab Initio Methods and Semi-Empirical Calculations

Beyond DFT, other computational methods could be applied. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a higher level of theory for more accurate energy and property calculations. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for larger molecular systems.

Theoretical Studies on Reaction Mechanisms and Transition States

For a molecule like 2-Bromo-6-(propan-2-yloxy)benzaldehyde, theoretical studies could investigate its reactivity in various chemical transformations. This would involve mapping the reaction pathways, locating the transition state structures, and calculating the activation energies to understand the kinetics and thermodynamics of potential reactions.

Without dedicated research on this compound, the specific data for these computational analyses remains unavailable. Future research may explore the theoretical aspects of this compound, which would then allow for a detailed article as outlined.

Applications and Synthetic Utility of 2 Bromo 6 Propan 2 Yloxy Benzaldehyde

Role as a Key Intermediate in Multi-Step Organic Syntheses

Substituted benzaldehydes are fundamental intermediates in the synthesis of a vast array of organic molecules. semanticscholar.org The strategic placement of bromo and alkoxy groups on the benzaldehyde (B42025) scaffold, as seen in 2-Bromo-6-(propan-2-yloxy)benzaldehyde, renders it a highly valuable intermediate for the construction of more complex molecular frameworks. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions.

The bromine atom, on the other hand, is a key functional group for introducing further molecular diversity through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the bromo-substituted position. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting point for the synthesis of complex target structures. The isopropoxy group can also play a role in directing the regioselectivity of certain reactions and can be cleaved under specific conditions if a free hydroxyl group is required at a later synthetic stage.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is a continuous focus of research. synquestlabs.comgoogle.com Alkynyl aldehydes, for example, are well-established precursors for a variety of N-, O-, and S-containing heterocycles. nih.gov Similarly, this compound can serve as a valuable starting material for the synthesis of advanced heterocyclic systems.

The aldehyde group can react with a variety of dinucleophiles to form heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives, while condensation with β-ketoesters or malononitrile (B47326) could yield various substituted pyridines or other six-membered heterocycles. Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions. For example, after an initial reaction at the aldehyde, the bromo-substituent could be used to close a ring and form a fused heterocyclic system. This approach is particularly useful for creating novel scaffolds for drug discovery and materials science applications. sgtlifesciences.com

Building Block for Agrochemical and Pharmaceutical Scaffolds

The development of new agrochemicals and pharmaceuticals often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. Substituted benzaldehydes are frequently used as starting materials in the synthesis of these biologically active compounds. google.com For example, 2-bromo-6-fluorobenzaldehyde (B104081) has been used as a key intermediate in the synthesis of compounds with potential applications as phosphodiesterase (PDE4) inhibitors and vanilloid receptor subtype 1 (VR1) antagonists. google.com

Given the structural similarities, this compound is a promising building block for the creation of new agrochemical and pharmaceutical candidates. The isopropoxy group can enhance the lipophilicity of a molecule, which can be a desirable trait for improving its bioavailability and membrane permeability. The ability to perform a wide range of chemical modifications on both the aldehyde and the bromo-substituent allows for the systematic exploration of the chemical space around this scaffold, which is a key strategy in lead optimization during drug discovery. medchemexpress.com

Development of Libraries of Substituted Benzaldehyde Derivatives

Combinatorial chemistry and diversity-oriented synthesis are powerful tools for the discovery of new bioactive molecules. broadinstitute.org These strategies rely on the use of versatile building blocks that can be readily modified to generate large libraries of related compounds. This compound is an excellent candidate for such an approach.

Starting from this single precursor, a multitude of derivatives can be synthesized in a combinatorial fashion. The aldehyde group can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, or imines. Simultaneously, the bromine atom can be subjected to various cross-coupling reactions with a diverse set of boronic acids, alkynes, or alkenes. This parallel synthesis approach would allow for the rapid generation of a large and structurally diverse library of substituted benzaldehyde derivatives. Such a library could then be screened for biological activity, potentially leading to the identification of new hits for drug discovery or agrochemical development programs. The synthesis of libraries of related compounds is a common strategy to explore structure-activity relationships and to identify compounds with improved properties.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The primary route for the synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde is anticipated to be the Williamson ether synthesis. This well-established reaction would involve the O-alkylation of 2-bromo-6-hydroxybenzaldehyde (B41729) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. byjus.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. byjus.com The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to prevent side reactions with the aldehyde functionality.

Future research in this area should focus on developing more sustainable and efficient synthetic protocols. This could involve:

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to facilitate the reaction in biphasic systems, potentially reducing the need for large volumes of organic solvents and simplifying product isolation. byjus.com

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate the reaction, which often leads to significantly shorter reaction times and improved yields. researchgate.net

Flow Chemistry: Developing a continuous flow process for the synthesis. This approach offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov

Green Solvents and Bases: Evaluating the use of more environmentally benign solvents and bases to align with the principles of green chemistry. google.com

Alternative Alkylating Agents: Investigating the use of alternative isopropylating agents, such as isopropyl tosylate or mesylate, which can sometimes offer advantages in terms of reactivity and by-product profiles. masterorganicchemistry.com

Investigation of Unprecedented Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound opens up numerous possibilities for exploring novel chemical transformations. The interplay between the aldehyde, bromine, and isopropoxy groups can be exploited to achieve a variety of valuable chemical scaffolds.

Cross-Coupling Reactions: The bromine atom is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. nih.govyoutube.com Future research should explore:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to introduce new aryl or vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes to form substituted alkynyl arenes.

Buchwald-Hartwig Amination: Reaction with amines to synthesize substituted anilines.

Heck Reaction: Coupling with alkenes to form substituted styrenes.

Fukuyama Coupling: Reaction with thioesters in the presence of a palladium catalyst to produce ketones. youtube.com

The steric hindrance from the ortho-isopropoxy group may influence the efficiency and selectivity of these reactions, and a systematic study of these effects would be highly valuable.

Condensation Reactions: The aldehyde functionality is a key site for condensation reactions, enabling the construction of larger and more complex molecules. masterorganicchemistry.com Promising areas for investigation include:

Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or, upon dehydration, α,β-unsaturated aldehydes. masterorganicchemistry.comyoutube.com The Claisen-Schmidt condensation, involving reaction with a ketone, is a particularly useful variant for creating chalcone-like structures. masterorganicchemistry.comyoutube.com

Wittig Reaction: Reaction with phosphorus ylides to form alkenes with high stereocontrol.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to produce a variety of functionalized alkenes. masterorganicchemistry.com

Benzoin Condensation: A self-condensation or crossed condensation with another aldehyde, catalyzed by a nucleophile like cyanide, to form α-hydroxy ketones. youtube.com

The development of one-pot, multi-component reactions involving this compound as a key building block could lead to the efficient synthesis of novel heterocyclic compounds. oiccpress.com

Design and Synthesis of Structurally Diverse Derivatives for Chemical Libraries

The ability to functionalize both the bromine and aldehyde groups makes this compound an excellent scaffold for the generation of diverse chemical libraries for drug discovery and materials science. acs.orgstanford.edunih.gov

Future research should focus on the systematic synthesis of libraries of derivatives by combining the various cross-coupling and condensation reactions mentioned previously. For example, a library could be constructed by first performing a Suzuki-Miyaura coupling to introduce a range of aryl groups at the bromine position, followed by a variety of condensation reactions at the aldehyde to introduce further diversity.

The resulting libraries could be screened for a wide range of biological activities. Substituted benzaldehydes and their derivatives have shown promise as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in certain cancers. nih.govmdpi.com Furthermore, the structural motifs accessible from this scaffold are found in numerous biologically active compounds. oiccpress.comnih.gov

The physical and material properties of these derivatives should also be investigated. The introduction of different functional groups can significantly alter properties such as fluorescence, liquid crystallinity, and conductivity, making these compounds of interest for applications in materials science.

| Parent Compound | Potential Reaction Type | Potential Reagents | Potential Product Class |

| This compound | Williamson Ether Synthesis (Synthesis) | 2-bromo-6-hydroxybenzaldehyde, Isopropyl bromide, K₂CO₃ | Alkoxy-substituted benzaldehyde (B42025) |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylarene derivatives |

| This compound | Aldol Condensation | Ketone, Base | Chalcone-like compounds |

| This compound | Wittig Reaction | Phosphorus ylide | Substituted alkenes |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The systematic exploration of the synthetic potential of this compound and its derivatives would be greatly accelerated by the use of automated synthesis platforms and high-throughput experimentation (HTE). wikipedia.orgoxfordglobal.comnih.gov

Automated Synthesis: Future efforts should aim to adapt the synthetic routes to this compound and its derivatives for use in automated synthesizers. nih.gov This would enable the rapid and reproducible production of a large number of compounds for screening and optimization studies. oxfordglobal.comsynplechem.com The use of pre-packed reagent cartridges and robotic liquid handling can significantly reduce the manual labor involved in synthesis and purification. synplechem.com

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, bases, temperatures) to identify optimal protocols for the synthesis of this compound and its derivatives. nih.gov This approach can dramatically accelerate the discovery of novel and efficient reactions.

Furthermore, once libraries of derivatives are synthesized, HTE can be employed for the rapid screening of their biological or material properties. axcelead-us.comthermofisher.com This synergy between automated synthesis and HTE will be crucial for unlocking the full potential of this versatile chemical building block. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-(propan-2-yloxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-bromo-6-hydroxybenzaldehyde with isopropyl bromide or an isopropyl-containing reagent (e.g., diethyl isopropylphosphonate) under basic conditions. Evidence from analogous difluoromethoxy derivatives suggests using solvents like acetonitrile and low temperatures (0–5°C) to minimize side reactions. Potassium hydroxide or sodium hydride is typically employed as a base . Optimization studies show that reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 aldehyde:reagent) significantly impact purity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the substitution pattern and aldehyde functionality. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 257.0 for C₁₀H₁₁BrO₂). X-ray crystallography, using programs like SHELXL , can resolve crystal packing and bond angles, though this requires high-purity crystals.

Q. What are the common derivatization reactions of this compound in organic synthesis?

- Methodological Answer : The aldehyde group undergoes oxidation (e.g., KMnO₄ in acidic medium to carboxylic acid) or reduction (NaBH₄ in methanol to benzyl alcohol). The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives. The isopropoxy group is stable under mild conditions but can be deprotected using strong acids (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized to enhance regioselectivity in derivatization reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution at the bromine site, while nonpolar solvents (e.g., toluene) may stabilize intermediates in coupling reactions. Low temperatures (–20°C to 0°C) reduce side reactions during aldehyde oxidation. For example, a 2025 study on difluoromethoxy analogs achieved 85% yield in acetonitrile at 0°C, compared to 60% in THF .

Q. What in vitro models are suitable for assessing the cytotoxicity of this compound?

- Methodological Answer : Use Drosophila melanogaster for preliminary toxicity screening due to its rapid lifecycle and genetic tractability. For mammalian cells, conduct MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines. Dose-response curves (0.1–100 µM) over 24–72 hrs can identify IC₅₀ values. Parallel studies with fluorinated analogs suggest mitochondrial membrane potential disruption as a key mechanism .

Q. How does the isopropoxy group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal that the isopropoxy group enhances hydrophobic interactions with enzyme pockets. Comparative studies with methoxy or trifluoromethoxy analogs show a 20–30% increase in binding energy (ΔG) for isopropoxy derivatives due to steric effects. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzaldehyde derivatives?

- Methodological Answer : Overlapping NMR signals (e.g., aromatic protons) can be resolved using 2D-NMR (HSQC, HMBC) or deuterated solvents. For ambiguous mass spectra, isotopic labeling (e.g., ¹³C-aldehyde) or tandem MS/MS fragmentation clarifies structural assignments. Cross-validate with computational tools (Gaussian for IR/NMR prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.